molecular formula C21H21NO3 B2940195 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide CAS No. 923140-46-9

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide

Cat. No.: B2940195
CAS No.: 923140-46-9
M. Wt: 335.403
InChI Key: DQSIWRSLPXOYIR-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The tert-butylphenyl group and the acetamide moiety further modify the chromen-4-one core, imparting unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization and oxidation.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with the chromen-4-one intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetylation: The final step involves the acetylation of the chromen-4-one derivative with acetic anhydride in the presence of a base such as pyridine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or acetamide moiety.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure is known to interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may interact with cellular signaling pathways, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide can be compared with other similar compounds, such as:

    N-(4-tert-butylphenyl)-2-(4-oxo-4H-chromen-6-yl)acetamide: Similar structure but different substitution pattern.

    2-Amino-4-tert-butylphenol: Shares the tert-butylphenyl group but lacks the chromen-4-one core.

    4-tert-Butyl-2-(pyridylmethylene)aminophenol: Contains the tert-butylphenyl group and a different heterocyclic core.

The uniqueness of this compound lies in its specific combination of the chromen-4-one core with the tert-butylphenyl and acetamide groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-13(23)22-16-9-10-19-17(11-16)18(24)12-20(25-19)14-5-7-15(8-6-14)21(2,3)4/h5-12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSIWRSLPXOYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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